

In-Depth Technical Guide to alpha-Man-teg-N3

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

alpha-Man-teg-N3, systematically named α -D-mannopyranosyl-triethyleneglycol-azide, is a bifunctional molecule integral to advancements in bioconjugation and targeted drug delivery. It features an alpha-D-mannose moiety, which can serve as a targeting ligand for mannose receptors on various cell types, and a terminal azide group, enabling covalent attachment to a wide range of molecules through "click chemistry". The triethylene glycol (teg) linker provides spacing and enhances solubility.

The chemical structure is represented by the SMILES string: [N-]= [N+]=NCCOCCOCCO[C@H]1O--INVALID-LINK--O)O)CO.[1]

Quantitative Data Summary

While specific experimental characterization data such as NMR and mass spectrometry for **alpha-Man-teg-N3** are not readily available in the public domain, the fundamental properties derived from its chemical structure are summarized below.



Property	Value	Source
Molecular Formula	C12H23N3O8	[1][2]
Molecular Weight	337.33 g/mol	[2]
CAS Number	246855-76-5	[1]
Purity	>96% (as offered by commercial suppliers)	

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol specifically for **alpha-Man-teg-N3** is not currently published. However, the synthesis of analogous mannosyl azides has been described. For instance, a stereoselective synthesis of β -D-mannopyranosyl azide has been achieved through phase-transfer catalysis from per-O-benzoyl- α -D-mannopyranosyl bromide. This methodology involves the stereospecific displacement of a bromide with an azide, followed by deprotection. It is plausible that a similar synthetic strategy could be adapted for the alpha anomer with an appropriate linker.

Characterization of such compounds typically involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the stereochemistry and connectivity of the mannose, linker, and azide moieties.
- Mass Spectrometry (MS): To verify the molecular weight and elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch.
- High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Protocols and Applications

alpha-Man-teg-N3 is primarily utilized as a reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the efficient and specific covalent ligation of the mannose-containing molecule to a target bearing an alkyne group.



General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure for the conjugation of an azide-containing molecule, such as **alpha-Man-teg-N3**, to an alkyne-functionalized target (e.g., a protein, peptide, or nanoparticle). Optimization for specific substrates is recommended.

Materials:

- alpha-Man-teg-N3
- · Alkyne-functionalized target molecule
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Solvent (e.g., DMF/H2O mixture)

Procedure:

- Dissolve **alpha-Man-teg-N3** (1.1 equivalents) in a suitable solvent mixture such as DMF:H2O (3:1).
- Add the alkyne-containing target molecule (1 equivalent) to the solution.
- Add sodium ascorbate (e.g., 0.214 mmol for a 0.268 mmol scale reaction) followed by copper(II) sulfate (e.g., 0.107 mmol for a 0.268 mmol scale reaction).
- Stir the reaction mixture at room temperature for approximately 3 hours.
- Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture can be worked up by pouring it into a saturated ammonium chloride solution and extracting the product with an organic solvent like ethyl acetate.
- The crude product is then purified, typically by column chromatography.

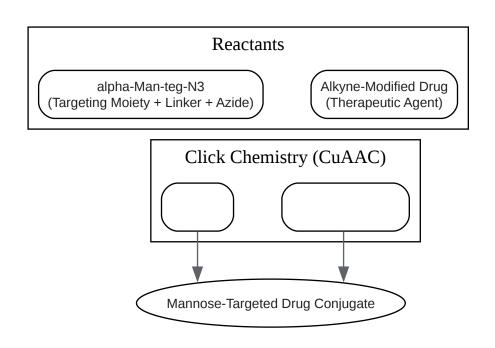


Application in Targeted Drug Delivery

The mannose moiety of **alpha-Man-teg-N3** can be exploited for targeted drug delivery, particularly to cells that overexpress mannose receptors, such as certain cancer cells and immune cells. By conjugating a therapeutic agent (e.g., a small molecule drug, a biologic) to **alpha-Man-teg-N3** via the azide group, a targeted drug conjugate can be synthesized. This approach aims to increase the concentration of the drug at the desired site of action, thereby enhancing efficacy and reducing off-target side effects.

Visualized Workflows and Logical Relationships Synthesis of a Targeted Drug Conjugate via Click Chemistry

The following diagram illustrates the general workflow for creating a targeted drug conjugate using alpha-Man-teg-N3.



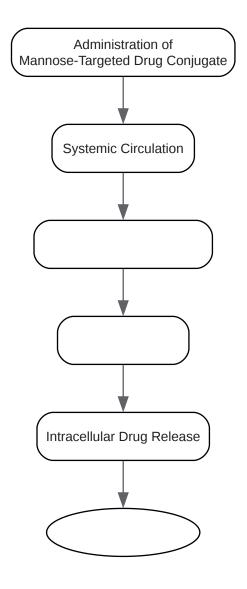
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Workflow for synthesizing a targeted drug conjugate.

Mechanism of Targeted Drug Delivery



This diagram outlines the logical steps involved in the targeted delivery of a drug conjugate synthesized with alpha-Man-teg-N3.



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Targeted drug delivery mechanism of a mannose conjugate.

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